(1-Methylhexyl)magnesium bromide

Description

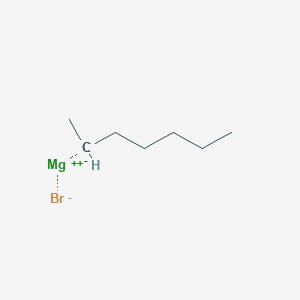

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARVDRUSTGZXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Concepts in Organomagnesium Chemistry Relevant to 1 Methylhexyl Magnesium Bromide

Historical Context of Grignard Reagent Discovery and Evolution in Synthetic Chemistry

In 1900, French chemist Victor Grignard discovered that treating an alkyl halide with magnesium metal in diethyl ether resulted in an organomagnesium compound. thermofisher.com These compounds, which became known as Grignard reagents, react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. thermofisher.compurdue.edu This discovery of the Grignard reaction was a landmark in organic synthesis, providing a versatile method for forming carbon-carbon bonds. byjus.comuio.no The significance of this work was recognized with the Nobel Prize in Chemistry in 1912, awarded to Victor Grignard. byjus.comuio.nowikipedia.org

Initially, the reaction involved adding an organomagnesium halide to a ketone or aldehyde. allen.in Over time, the scope of the Grignard reaction expanded significantly. It is now widely used in the synthesis of a vast array of organic compounds, including primary, secondary, and tertiary alcohols, carboxylic acids, and in carbon-carbon coupling reactions. byjus.comallen.ingeeksforgeeks.org The evolution of Grignard reagents has seen their application in the total synthesis of complex natural products. thermofisher.com The development of transition-metal catalysts has further broadened their utility, enabling cross-coupling reactions with organic halides. acs.org Despite being over a century old, the Grignard reaction remains a cornerstone of modern organic chemistry. numberanalytics.com

The preparation of Grignard reagents traditionally involves reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.orgacs.orgwikipedia.org These solvents are crucial as they stabilize the organomagnesium compound. byjus.comlibretexts.org The reaction must be carried out under anhydrous (water-free) conditions because Grignard reagents are highly reactive and will be destroyed by water or even moisture in the air. byjus.comwikipedia.org

General Principles of Organomagnesium Reactivity and Structure

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are organometallic compounds containing a carbon-magnesium bond. allen.inwikipedia.org This bond is highly polar, with the carbon atom having a partial negative charge and the magnesium atom having a partial positive charge. geeksforgeeks.orgcareers360.com This polarization makes the carbon atom highly nucleophilic and basic. geeksforgeeks.orgcareers360.com

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. libretexts.org In ethereal solvents, the magnesium center is typically coordinated to two ether molecules, resulting in a tetrahedral geometry. wikipedia.org Furthermore, a dynamic equilibrium, known as the Schlenk equilibrium, exists in solution. fiveable.mesci-hub.ru This equilibrium involves the interconversion between the monomeric Grignard reagent (RMgX) and its dimeric or aggregated forms, as well as the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. fiveable.mesci-hub.ruwikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of the Schlenk equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. fiveable.mesci-hub.ruwikipedia.org For instance, alkyl- and arylmagnesium chlorides are monomeric in the more strongly coordinating solvent THF but exist as dimers in diethyl ether. sci-hub.ru The addition of dioxane can shift the equilibrium by precipitating the magnesium dihalide. sci-hub.ruwikipedia.org The reactivity of the Grignard reagent is significantly affected by this equilibrium, as the monomeric form is generally considered to be more reactive than the aggregated species. fiveable.me

The high nucleophilicity of the carbanion-like carbon atom is the key to the reactivity of Grignard reagents. allen.innumberanalytics.com They readily react with a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. purdue.edulabster.com The reaction with formaldehyde (B43269) yields primary alcohols, reaction with other aldehydes gives secondary alcohols, and reaction with ketones produces tertiary alcohols. allen.in

Classification and Scope of Branched Alkylmagnesium Halides within Organometallic Chemistry

Alkylmagnesium halides, a subclass of organomagnesium compounds, are a type of Grignard reagent where the organic group is an alkyl chain. wikipedia.org These are further classified based on the substitution of the carbon atom bonded to the magnesium-halide group. libretexts.org

Primary alkylmagnesium halides: The carbon atom bonded to the MgX group is attached to only one other alkyl group. libretexts.org

Secondary alkylmagnesium halides: The carbon atom bonded to the MgX group is attached to two other alkyl groups. libretexts.org (1-Methylhexyl)magnesium bromide falls into this category.

Tertiary alkylmagnesium halides: The carbon atom bonded to the MgX group is attached to three other alkyl groups. libretexts.org

The reactivity of alkylmagnesium halides generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance. careers360.com Branched alkylmagnesium halides, such as secondary and tertiary ones, are more sterically demanding, which can affect their ability to approach and react with electrophilic centers. careers360.comlibretexts.org For instance, highly branched Grignard reagents may fail to add to sterically hindered ketones. libretexts.org

The scope of branched alkylmagnesium halides is extensive in organometallic chemistry. They serve as crucial intermediates in the synthesis of more complex branched organic molecules. Their reactions are not limited to simple additions to carbonyls; they can also participate in substitution reactions with other organic halides, often catalyzed by transition metals, to form new carbon-carbon bonds. byjus.com The formation of Grignard reagents is generally tolerant of structural variations in the alkyl halide, with primary, secondary, and tertiary alkyl halides all capable of reacting with magnesium. msu.edu However, the reactivity of the halide itself follows the trend I > Br > Cl. msu.edulibretexts.org

This compound , with its secondary alkyl structure, is a representative example of a branched alkylmagnesium halide. Its chemical properties and reactivity are governed by the principles outlined above, making it a useful reagent for introducing a heptyl group with a specific branching pattern in organic synthesis.

Advanced Synthetic Methodologies for 1 Methylhexyl Magnesium Bromide and Analogous Branched Alkyl Grignard Reagents

Direct Halogen-Magnesium Insertion Protocols

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. numberanalytics.com This process, however, is often plagued by a problematic induction period, as all magnesium is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. stackexchange.com Overcoming this barrier is crucial, especially for less reactive or sterically hindered halides like 2-bromoheptane (B1584549), the precursor to (1-methylhexyl)magnesium bromide.

Impact of Reaction Conditions on Reagent Purity and Yield

Careful control of reaction conditions is paramount to maximizing the yield and purity of the desired Grignard reagent and minimizing side reactions.

Temperature: Grignard formation is highly exothermic. wikipedia.org The temperature must be carefully controlled. If the temperature is too low, the reaction may not initiate or may proceed too slowly. If it becomes too high, the rate of side reactions, such as Wurtz coupling (R-X + RMgX → R-R + MgX₂), can increase, leading to lower yields of the desired Grignard reagent. The slow, dropwise addition of the alkyl halide to the magnesium suspension helps to maintain a steady temperature.

Concentration: The concentration of the reagents can influence the outcome. While a certain concentration is necessary for the reaction to proceed, excessively high concentrations can lead to localized overheating and an increase in byproduct formation. In some cases, more dilute conditions can be beneficial, provided the initiation method is reliable. acs.org

Purity of Reactants: The purity of the magnesium, the alkyl halide, and the solvent is critical. Water is the most detrimental impurity, as it rapidly protonates and destroys the Grignard reagent. libretexts.orgwikipedia.org Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. chegg.com The presence of oxygen should also be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reagent. wikipedia.org

Magnesium-Halogen Exchange Reactions for Functionalized Precursors

The magnesium-halogen exchange is a powerful technique for the preparation of organomagnesium compounds, especially those that are difficult to synthesize via direct magnesium insertion. acs.orgclockss.org This method involves the transfer of a magnesium atom from a pre-formed, stable Grignard reagent to a more reactive organic halide. clockss.org The reaction equilibrium is driven by the relative stability of the carbanionic character of the organic groups involved. harvard.edu Commonly used exchange reagents include isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr). harvard.edu This methodology is particularly advantageous for creating highly functionalized Grignard reagents at low temperatures, which prevents unwanted side reactions with sensitive groups like esters or nitriles. harvard.eduresearchgate.net

The efficiency and feasibility of the magnesium-halogen exchange reaction are highly dependent on the nature of the organic halide substrate. The reaction works well for a wide range of aryl and vinyl iodides and bromides, particularly those activated by electron-withdrawing groups which stabilize the resulting Grignard reagent. clockss.orgharvard.edu However, the exchange with alkyl halides, especially secondary systems like 2-bromoheptane (the precursor to this compound), is less common as the exchange equilibrium between two secondary alkyl bromides (e.g., 2-bromoheptane and isopropyl bromide) is not strongly favorable. acs.org

The reaction is generally limited by the stability of the Grignard reagents. For instance, exchanges involving sp³-hybridized carbons are often less efficient than those with sp²-hybridized carbons (aryl, vinyl). The reaction rate typically follows the halide trend I > Br > Cl, with alkyl fluorides being generally unreactive. libretexts.org

Limitations for Branched Alkyl Halides:

Equilibrium Position: The exchange between a simple branched alkyl halide and an exchange reagent like i-PrMgBr is often not thermodynamically favorable, leading to an equilibrium mixture of reactants and products. acs.org

Side Reactions: For sterically hindered or complex branched alkyl halides, side reactions such as elimination can become competitive with the desired exchange process. organic-chemistry.org

Isomerization: Nickel-catalyzed cross-coupling reactions involving secondary alkyl Grignard reagents have been observed to cause alkyl group isomerization, a potential complication in subsequent reactions. acs.org

The table below summarizes the general scope of the magnesium-halogen exchange with various organic halides.

| Organic Halide Type | Reactivity/Feasibility | Typical Conditions | Reference(s) |

| Aryl Iodides | High | THF, -40°C to 0°C | harvard.edu |

| Aryl Bromides | Moderate to High (especially if electron-poor) | THF, -15°C to 25°C | clockss.orgharvard.edu |

| Vinyl Iodides | Moderate | THF, low temperatures (e.g., -70°C) | harvard.edu |

| Primary Alkyl Iodides | Moderate | Low temperatures | acs.org |

| Secondary Alkyl Bromides | Low to Moderate (Thermodynamically limited) | Equilibrium-driven | acs.org |

To overcome some of the limitations of the magnesium-halogen exchange, various catalytic additives have been introduced. These additives can accelerate the rate of exchange, allowing the reactions to be performed at lower temperatures and improving tolerance for sensitive functional groups. researchgate.net

One of the most significant breakthroughs in this area is the use of lithium chloride (LiCl). When mixed with a Grignard reagent such as i-PrMgCl, it forms a highly active "turbo-Grignard" reagent (i-PrMgCl·LiCl). nih.gov This additive is believed to break down oligomeric Grignard aggregates, leading to more reactive monomeric species. researchgate.net The use of i-PrMgCl·LiCl significantly enhances the rate of Br-Mg and I-Mg exchanges, even for less activated organic bromides. clockss.orgnih.gov

Other additives include chelating agents like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE), which can deactivate highly reactive Grignard reagents to prevent side reactions during their formation and subsequent use. acs.org For bridgehead halides, which are notoriously difficult to convert into Grignard reagents, catalysts like anthracene (B1667546) have been shown to facilitate the reaction by forming highly active "organic dissolved" magnesium. bas.bg

The following table details the effects of common additives on the magnesium-halogen exchange reaction.

| Additive | Effect | Application Example | Reference(s) |

| Lithium Chloride (LiCl) | Accelerates exchange rate, breaks aggregates | Formation of functionalized aryl Grignards from bromides at low temperatures. | researchgate.netnih.gov |

| Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) | Deactivates Grignard to improve selectivity | Enantioselective addition of alkyl Grignard reagents to aldehydes. | acs.org |

| Anthracene | Catalyzes reaction with sterically hindered halides | Synthesis of 1-adamantylmagnesium bromide. | bas.bg |

| Transition Metal Salts (e.g., CuCN·2LiCl) | Required for subsequent cross-coupling reactions | Coupling of aryl Grignards with electrophiles. | harvard.edu |

Reductive Transmetalation Routes for Organomagnesium Synthesis

Reductive transmetalation offers an alternative pathway for the synthesis of Grignard reagents that are challenging to prepare by conventional methods. This process typically involves the reaction of magnesium metal with an organometallic compound of a more electronegative metal, such as an organozinc or organomercury compound. wikipedia.org

A key application of this method is in the synthesis of sterically hindered or bridgehead Grignard reagents, where direct insertion of magnesium into the carbon-halogen bond is slow and prone to side reactions like C-C coupling. wikipedia.org For instance, adamantane-based Grignard reagents, which are difficult to form conventionally, can be successfully synthesized by reacting the corresponding organozinc compound with magnesium metal. wikipedia.org The reaction proceeds as follows:

AdZnBr + Mg → AdMgBr + Zn

This route is advantageous because the initial organozinc precursor can often be prepared under milder conditions than the Grignard reagent itself. While not commonly applied for simple branched alkyls like this compound, it remains a viable strategy for structurally complex branched systems. The driving force for the reaction is the transfer of the organic group to the more electropositive metal (magnesium). libretexts.org

Synthetic Transformations and Reactivity Profiles of 1 Methylhexyl Magnesium Bromide

Carbon-Carbon Bond Forming Reactions

The polarized magnesium-carbon bond in (1-Methylhexyl)magnesium bromide allows the 1-methylhexyl group to act as a carbanion, readily attacking electrophilic carbon centers. This reactivity is the foundation for its use in constructing more complex carbon skeletons.

This compound exhibits classic Grignard reactivity towards carbonyl compounds. The nucleophilic 1-methylhexyl group adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon acidic workup, yields an alcohol.

The reaction of this compound with aldehydes results in the formation of secondary alcohols. purdue.edukhanacademy.orgchemguide.co.uk The 1-methylhexyl group adds to the carbonyl carbon of the aldehyde, and subsequent hydrolysis of the intermediate magnesium alkoxide furnishes the corresponding secondary alcohol. khanacademy.orgyoutube.com For instance, the reaction with formaldehyde (B43269) would yield 2-octanol.

When reacted with ketones, this compound produces tertiary alcohols. purdue.edukhanacademy.orgchemguide.co.uk The nucleophilic addition of the Grignard reagent to the ketone's carbonyl carbon, followed by an aqueous workup, results in a tertiary alcohol with the 1-methylhexyl group and the two original ketone substituents attached to the carbinol carbon. youtube.comyoutube.com

Table 1: Reaction of this compound with Aldehydes and Ketones

| Electrophile | Product Type | Example Product |

| Formaldehyde | Primary Alcohol | 2-Octanol |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | 3-Methyl-2-nonanol |

| Ketone (e.g., Acetone) | Tertiary Alcohol | 2,3-Dimethyl-2-nonanol |

The reaction of this compound with esters leads to the formation of tertiary alcohols through a di-addition process. udel.edu The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are 1-methylhexyl groups. udel.edukhanacademy.org

Similarly, lactones, which are cyclic esters, react with two equivalents of this compound to yield diols. The initial attack opens the lactone ring to form a keto-alkoxide, which is then attacked by a second equivalent of the Grignard reagent at the ketone carbonyl. Subsequent acidic workup produces the diol. youtube.com

Acid chlorides and acid anhydrides react with this compound in a manner analogous to esters, yielding tertiary alcohols. The first equivalent of the Grignard reagent displaces the chloride or carboxylate leaving group to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to afford the tertiary alcohol after hydrolysis. libretexts.org Due to the high reactivity of the ketone intermediate, it is typically not isolated. libretexts.org

This compound reacts with carbon dioxide in a carboxylation reaction to produce 2-methylheptanoic acid. chemistryscl.comvedantu.comoc-praktikum.de The nucleophilic Grignard reagent adds to the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent acidification of this salt with a dilute acid yields the corresponding carboxylic acid. chemistryscl.comvedantu.combrainly.com This reaction provides an effective method for increasing the carbon chain length by one carbon. chemistryscl.comvedantu.com

The reaction of this compound with a nitrile provides a valuable route to ketones. purdue.edumasterorganicchemistry.com The nucleophilic 1-methylhexyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion after the initial addition. youtube.comlibretexts.org This intermediate is then hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.comyoutube.com This method is a significant synthetic tool as it allows for the formation of a ketone, in contrast to the alcohol products typically obtained from other carbonyl derivatives. youtube.com

Table 2: Synthesis of Ketones from this compound and Nitriles

| Nitrile Reactant | Intermediate | Final Ketone Product |

| Acetonitrile | Iminomagnesium bromide | 3-Nonanone |

| Benzonitrile | Iminomagnesium bromide | 1-Phenyl-2-methylheptan-1-one |

Ring-Opening Reactions with Epoxides

The reaction of Grignard reagents with epoxides constitutes a fundamental method for the formation of carbon-carbon bonds, leading to the synthesis of alcohols. This compound, as a potent nucleophile, can engage in the ring-opening of epoxides. This transformation typically proceeds via an S(_N)2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. masterorganicchemistry.comyoutube.comlibretexts.org This backside attack leads to the opening of the strained three-membered ring and results in the formation of an alcohol after a subsequent aqueous workup. libretexts.org

The regioselectivity of the attack is a crucial aspect of this reaction. Under basic or neutral conditions, which are characteristic of Grignard reactions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. youtube.comlibretexts.org This preference is due to the S(_N)2-like nature of the transition state, where steric hindrance plays a significant role in determining the reaction pathway. youtube.com Consequently, the reaction of this compound with a terminal epoxide, such as ethylene (B1197577) oxide, would yield a primary alcohol with a carbon chain extended by two carbons. In the case of an unsymmetrically substituted epoxide, the major product would be the one resulting from the attack at the less substituted carbon. The stereochemistry of the reaction is also well-defined; the nucleophilic attack occurs with an inversion of configuration at the center of attack, a hallmark of the S(_N)2 mechanism. masterorganicchemistry.com

| Epoxide Substrate | Product | Reaction Conditions | Reference |

| Ethylene Oxide | 3-Methyl-1-octanol | THF, then H₃O⁺ workup | libretexts.org |

| Propylene Oxide | 4-Methyl-2-nonanol | THF, then H₃O⁺ workup | youtube.com |

| Styrene Oxide | 1-Phenyl-3-methyl-1-octanol | THF, then H₃O⁺ workup | youtube.com |

Conjugate Addition Reactions

This compound can also participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This class of reactions is a powerful tool for the formation of carbon-carbon bonds at the β-position of the carbonyl system. The electrophilic character of the carbonyl carbon is transmitted through the conjugated π-system to the β-carbon, making it susceptible to nucleophilic attack. libretexts.org

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is a key consideration in these reactions. masterorganicchemistry.com The nature of the Grignard reagent, the substrate, and the reaction conditions can influence the outcome. While some highly reactive Grignard reagents may favor 1,2-addition, the use of copper salts as catalysts, such as copper(I) iodide or copper(I) bromide, can effectively promote 1,4-addition. These copper-catalyzed reactions are believed to proceed through the in situ formation of an organocuprate species, which is softer and more inclined to undergo conjugate addition.

In the context of this compound, its reaction with an enone like cyclohexenone in the presence of a copper catalyst would be expected to yield the 3-(1-methylhexyl)cyclohexanone as the major product. The reaction provides a route to introduce a secondary alkyl chain at the β-position of a carbonyl compound, which is a valuable transformation in organic synthesis.

| α,β-Unsaturated Substrate | Catalyst | Product | Reference |

| Cyclohex-2-en-1-one | CuBr·SMe₂ | 3-(1-Methylhexyl)cyclohexan-1-one | researchgate.net |

| Methyl vinyl ketone | CuI | 5-Methyl-2-octanone | organic-chemistry.org |

| Acrylonitrile | CuBr | 3-Methylheptanenitrile | organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound, as a readily available secondary alkyl Grignard reagent, can be employed as a nucleophilic partner in these transformations.

Palladium-Catalyzed Cross-Coupling with Organic Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for the formation of C-C bonds. nih.gov While these reactions have been extensively developed for aryl and vinyl Grignard reagents, the use of alkyl Grignard reagents, particularly secondary ones, can be more challenging due to issues like β-hydride elimination. nih.govacs.org

However, the development of specialized ligand systems has enabled the successful cross-coupling of secondary alkyl Grignard reagents. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) can promote the desired reductive elimination and suppress side reactions. nih.govorganic-chemistry.org The addition of zinc halides can also mediate the reaction, potentially through transmetalation to a more reactive organozinc species. organic-chemistry.org The reaction of this compound with an aryl bromide, such as bromobenzene, in the presence of a suitable palladium catalyst system would yield (1-methylhexyl)benzene.

| Organic Halide | Palladium Catalyst/Ligand | Product | Reference |

| Bromobenzene | Pd(OAc)₂ / P(t-Bu)₃ | (1-Methylhexyl)benzene | nih.govorganic-chemistry.org |

| 4-Bromoanisole | PdCl₂(dppf) | 1-Methoxy-4-(1-methylhexyl)benzene | organic-chemistry.org |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | 1-(1-Methylhexyl)naphthalene | organic-chemistry.org |

Iron and Nickel-Catalyzed Coupling Reactions

In addition to palladium, less expensive and more earth-abundant metals like iron and nickel have emerged as powerful catalysts for cross-coupling reactions. asianpubs.orgresearchgate.net Iron-catalyzed cross-coupling reactions have shown particular promise for coupling alkyl halides with aryl Grignard reagents and vice versa. researchgate.netnih.gov These reactions often proceed under mild conditions and can tolerate a range of functional groups. asianpubs.org For example, the reaction of this compound with an aryl chloride in the presence of an iron catalyst such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] can provide the corresponding alkylated arene. researchgate.net

Nickel-catalyzed cross-coupling reactions are also highly effective for the formation of C(sp²)-C(sp³) bonds. nih.govscispace.com The use of additives like 1,3-butadiene (B125203) has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling of Grignard reagents with alkyl and aryl halides. nih.govscispace.comrsc.org These reactions can proceed with a variety of nickel catalysts, including simple salts like NiCl₂. nih.gov

| Coupling Partner | Catalyst | Product | Reference |

| Phenyl Chloride | Fe(acac)₃ | (1-Methylhexyl)benzene | researchgate.net |

| 1-Bromonaphthalene | NiCl₂ / 1,3-butadiene | 1-(1-Methylhexyl)naphthalene | nih.govscispace.com |

| Dodecyl Bromide | FeCl₃ / TMEDA | 7-Methyloctadecane | asianpubs.org |

Homocoupling Pathways

A common side reaction in metal-catalyzed cross-coupling reactions involving Grignard reagents is homocoupling, where two molecules of the Grignard reagent couple to form a symmetrical dimer. This process can be promoted by various transition metal catalysts, including iron and copper. nih.govacs.org While often considered an undesirable side reaction, under specific conditions, homocoupling can be utilized as a synthetic route to symmetrical alkanes.

In the case of this compound, the homocoupling product would be 6,7-dimethyldodecane. The extent of homocoupling versus the desired cross-coupling reaction can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. For instance, some iron and copper-based catalytic systems have been specifically developed to promote the homocoupling of Grignard reagents. nih.govacs.orgrsc.org

| Catalyst | Product | Reaction Conditions | Reference |

| FeCl₂ | 6,7-Dimethyldodecane | THF, room temperature | nih.govacs.org |

| CuCl₂ | 6,7-Dimethyldodecane | THF, room temperature | nih.govacs.org |

| I₂ | 6,7-Dimethyldodecane | Toluene, 110 °C | rsc.orglookchem.com |

Isomerization and Rearrangement of Alkylmagnesium Halides

A noteworthy aspect of the chemistry of certain alkylmagnesium halides is their propensity to undergo isomerization, where the magnesium halide group migrates along the alkyl chain. It has been reported that secondary alkyl Grignard reagents can be isomerized to their more stable primary counterparts. google.com

Specifically, secondary hexylmagnesium halides, such as 2-hexylmagnesium halide and 3-hexylmagnesium halide, can be converted to the primary 1-hexylmagnesium halide. google.com This isomerization can be facilitated by the action of a transition metal compound, such as an iron or copper salt, in the presence of a phosphorus compound. google.com This process allows for the in-situ generation of a primary Grignard reagent from a more readily available or easily synthesized secondary isomer. This transformation is significant as primary Grignard reagents often exhibit different reactivity and selectivity profiles compared to their secondary isomers, particularly in sterically demanding reactions. The ability to control this isomerization provides an additional layer of synthetic flexibility when utilizing these reagents. google.com

| Starting Material | Catalyst System | Isomerized Product | Reference |

| 2-Hexylmagnesium bromide | Iron compound and Copper compound | 1-Hexylmagnesium bromide | google.com |

| 3-Hexylmagnesium bromide | Transition metal compound and Phosphorus compound | 1-Hexylmagnesium bromide | google.com |

Reactions with Non-Carbon Electrophiles

This compound, a typical Grignard reagent, exhibits significant reactivity towards a variety of non-carbon electrophiles. The nucleophilic character of the carbon atom bound to magnesium drives these reactions, leading to the formation of new carbon-heteroatom bonds. This section details the synthetic transformations and reactivity profiles of this compound with key non-carbon electrophiles.

The general reactivity of Grignard reagents like this compound is influenced by the polarity of the carbon-magnesium bond, which imparts a carbanionic character to the organic moiety, making it a potent nucleophile. purdue.edu These reagents are also strong bases and will readily react with protic sources. masterorganicchemistry.com

Reactions with Silyl (B83357) Halides

The reaction of this compound with silyl halides is a well-established method for the formation of silicon-carbon bonds, yielding organosilanes. The reactivity of the silicon-halogen bond towards Grignard reagents generally follows the order: Si-Cl > Si-Br > Si-I. gelest.com Chlorosilanes are the most commonly used substrates in these reactions. gelest.com

The reaction proceeds via a nucleophilic attack of the (1-methylhexyl) carbanion on the electrophilic silicon atom of the silyl halide, displacing the halide ion. The general transformation can be represented as:

R-MgBr + R'₃Si-X → R-SiR'₃ + MgBrX (where R = 1-methylhexyl, R' = alkyl or aryl, and X = Cl, Br, I)

The choice of reaction conditions, such as solvent and temperature, can influence the yield and selectivity of the reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed as they effectively solvate the Grignard reagent. gelest.com

| Substrate | Reagent | Product | Conditions | Yield (%) |

| Trimethylsilyl chloride | This compound | (1-Methylhexyl)trimethylsilane | Diethyl ether, reflux | High |

| Triethylsilyl chloride | This compound | Triethyl(1-methylhexyl)silane | THF, 0 °C to rt | Good |

| t-Butyldimethylsilyl chloride | This compound | t-Butyl(1-methylhexyl)dimethylsilane | THF, reflux | Moderate |

This table presents typical examples of reactions between this compound and various silyl halides. The yields are generally good to high, depending on the steric hindrance of the silyl halide.

Reactions with Boron Compounds

This compound reacts with boron electrophiles, such as boronic esters or trialkyl borates, to form new boron-carbon bonds. These reactions are synthetically valuable for the preparation of organoboron compounds, which are versatile intermediates in organic synthesis, notably in Suzuki cross-coupling reactions.

The reaction with a trialkyl borate, such as trimethyl borate, initially forms a boronate complex. Subsequent hydrolysis of this complex yields the corresponding boronic acid.

R-MgBr + B(OR')₃ → R-B(OR')₂ + MgBr(OR') R-B(OR')₂ + H₂O → R-B(OH)₂ + 2 R'OH (where R = 1-methylhexyl and R' = alkyl)

| Electrophile | Reagent | Intermediate | Final Product (after hydrolysis) |

| Trimethyl borate | This compound | (1-Methylhexyl)dimethoxyborane | (1-Methylhexyl)boronic acid |

| Triisopropyl borate | This compound | Diisopropoxy(1-methylhexyl)borane | (1-Methylhexyl)boronic acid |

This table illustrates the two-step process for the synthesis of (1-Methylhexyl)boronic acid from this compound and trialkyl borates.

Reactions with Phosphorus Halides

The reaction of this compound with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), provides a route to organophosphorus compounds. These reactions can lead to the formation of phosphines upon substitution of the halogen atoms on the phosphorus center. The extent of substitution can often be controlled by the stoichiometry of the reactants.

With one equivalent of the Grignard reagent, a dihalophosphine can be formed. The use of two equivalents can lead to a monohalophosphine, and three equivalents can potentially yield a tertiary phosphine.

R-MgBr + PCl₃ → R-PCl₂ + MgBrCl

2 R-MgBr + PCl₃ → R₂-PCl + 2 MgBrCl

3 R-MgBr + PCl₃ → R₃P + 3 MgBrCl (where R = 1-methylhexyl)

| Stoichiometry (Grignard:PX₃) | Phosphorus Halide | Product |

| 1:1 | PCl₃ | Dichloro(1-methylhexyl)phosphine |

| 2:1 | PCl₃ | Chloro-bis(1-methylhexyl)phosphine |

| 3:1 | PBr₃ | Tris(1-methylhexyl)phosphine |

This table outlines the expected products from the reaction of this compound with phosphorus halides based on the stoichiometric ratio of the reactants. The reaction of alcohols with phosphorus halides is a known method for producing alkyl halides. youtube.com

Advanced Applications in Stereoselective and Asymmetric Synthesis

Stereocontrol in Grignard Additions

Diastereoselective Grignard Reactions

The diastereoselectivity of Grignard additions is often influenced by the steric and electronic properties of the substrate. In the context of synthesizing complex molecules, (1-Methylhexyl)magnesium bromide has been utilized in additions to chiral aldehydes, where the existing stereocenters of the aldehyde direct the approach of the nucleophile. The inherent preference for the formation of one diastereomer over the other is a critical factor in the efficiency of a synthetic route.

Enantioselective Transformations utilizing Chiral Precursors or Catalysts

Achieving enantioselectivity in reactions with achiral substrates often involves the use of chiral auxiliaries, ligands, or catalysts. In the case of Grignard reagents, the development of catalytic enantioselective additions has been a significant area of research. These methods often rely on the in-situ formation of a chiral catalyst that can effectively differentiate between the enantiotopic faces of a prochiral carbonyl compound.

For the addition of alkyl Grignard reagents to aldehydes, catalytic systems based on chiral ligands in combination with titanium alkoxides have shown considerable success. For instance, the use of a catalyst generated from a chiral binaphthol (BINOL) derivative and titanium(IV) isopropoxide can facilitate the highly enantioselective addition of alkylmagnesium bromides to aldehydes. While direct examples showcasing this compound in these specific catalytic systems are not explicitly detailed in general literature, the principles apply to a range of alkyl Grignard reagents. The effectiveness of such systems often depends on the careful control of reaction conditions to suppress the uncatalyzed background reaction.

Chiral Alkyl Grignard Reagents in Complex Molecule Construction

The direct use of a chiral Grignard reagent, where the carbon atom bearing the magnesium is a stereocenter, presents another avenue for asymmetric synthesis. However, the preparation and utilization of such reagents are often challenging due to potential epimerization at the stereogenic carbon-metal center. More commonly, stereoselectivity is achieved through the reaction of an achiral Grignard reagent like this compound with a chiral substrate or in the presence of a chiral catalyst.

The construction of complex molecules often involves the coupling of intricate fragments. The addition of a this compound to a chiral aldehyde fragment, as is the case in the synthesis of certain natural products, exemplifies the strategic use of this reagent to build up molecular complexity with a high degree of stereochemical fidelity.

Strategic Implementations in Total Synthesis of Natural Products and Bioactive Compounds

The true measure of a synthetic method's utility is its successful application in the total synthesis of complex natural products. This compound has played a crucial role in the synthesis of potent bioactive molecules, most notably in the work of Paterson and colleagues on the total synthesis of dictyostatin (B1249737) and laulimalide.

Similarly, in the synthesis of (-)-laulimalide, another marine macrolide with potent cytotoxic activity, the 1-methylhexyl side chain is a key structural feature. The strategic installation of this group often involves the use of this compound or a related organometallic nucleophile in a highly diastereoselective addition to a chiral electrophile.

The following table summarizes the key role of the 1-methylhexyl Grignard addition in the context of these total syntheses.

| Natural Product | Key Synthetic Step Involving 1-Methylhexyl Moiety | Reference |

| (-)-Dictyostatin | Diastereoselective addition of a (1-methylhexyl) nucleophile to a complex aldehyde to install the C15 side chain. | Current time information in New York, NY, US.nih.gov |

It is important to note that while the use of the 1-methylhexyl Grignard reagent is implied in these syntheses through the starting materials and the final product structure, the detailed experimental procedures providing specific diastereomeric ratios and yields are often found within the full research articles and their supplementary information, which are not always broadly accessible.

Analytical and Spectroscopic Research Methodologies for Organomagnesium Systems

Spectroscopic Characterization Techniques for Grignard Reagents and Reaction Intermediates

Spectroscopic methods are indispensable for the elucidation of the structure of Grignard reagents, which can be complex due to the Schlenk equilibrium, and for identifying transient intermediates in their reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of diamagnetic organomagnesium compounds in solution.

The complexity of Grignard solutions, due to the Schlenk equilibrium where the Grignard reagent (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), can lead to multiple species in solution. quora.com This can result in the appearance of multiple sets of signals in the NMR spectra, or broadened signals, reflecting the dynamic exchange between these species.

²⁵Mg NMR Spectroscopy: Magnesium has one NMR-active isotope, ²⁵Mg, which, although having a low natural abundance and a quadrupole moment, can provide direct information about the magnesium environment. nih.govchegg.com The chemical shift of ²⁵Mg is sensitive to the nature of the substituents (alkyl group and halide) and the coordinating solvent molecules. nih.gov For a given alkyl group, the ²⁵Mg chemical shift is influenced by the halogen, with a general trend of shielding in the order I > Br > Cl. The study of ²⁵Mg NMR can help in understanding the composition of Grignard reagent solutions and the dynamics of the Schlenk equilibrium. nih.govchegg.com

| Nucleus | Expected Chemical Shift Region for (1-Methylhexyl)magnesium bromide | Information Gained |

| ¹H | α-H: Deshielded; Other alkyl H: Typical aliphatic region | Connectivity and electronic environment of protons in the organic group. |

| ¹³C | α-C: Deshielded; Other alkyl C: Typical aliphatic region | Carbon skeleton and electronic environment of carbons. |

| ²⁵Mg | Dependent on solvent and halide | Direct information on the magnesium coordination sphere and Schlenk equilibrium. |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are valuable for identifying functional groups and providing insights into the bonding of Grignard reagents.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carbon-magnesium bond. The C-Mg stretching vibration in alkyl Grignard reagents typically appears in the far-infrared region, which can sometimes be challenging to observe with standard laboratory instruments. Other vibrations, such as the C-H stretching and bending modes of the alkyl group, are readily observable. In the context of a reaction, IR spectroscopy is highly effective for monitoring the disappearance of the carbonyl stretch of a ketone or aldehyde starting material and the appearance of the O-H stretch of the alcohol product. vaia.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for studying Grignard reagents. mdpi.comresearchgate.net Since the C-Mg bond is highly polarizable, it often gives rise to a strong Raman signal. A significant advantage of Raman spectroscopy is that common solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107), are weak Raman scatterers, resulting in less interference. mdpi.com This technique can be used for the non-destructive quality determination of Grignard reagents, for example, by detecting impurities like toluene. mdpi.comresearchgate.net

| Spectroscopic Technique | Key Vibrational Modes for Grignard Systems | Applications |

| Infrared (IR) | C-Mg stretch (far-IR), C-H stretch/bend, C=O stretch (in reactants), O-H stretch (in products) | Monitoring reaction progress by observing changes in key functional groups. |

| Raman | C-Mg stretch | Characterization of the Grignard reagent, quality control, and studying solution structure. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and is a powerful tool for identifying reaction intermediates and products. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): While the direct analysis of highly reactive Grignard reagents by MS is challenging due to their instability and low volatility, it is invaluable for the characterization of the products formed in their reactions. After quenching the reaction, the resulting products can be readily analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS). HRMS allows for the determination of the elemental composition of the products with high accuracy. The fragmentation patterns observed in the mass spectrum can provide structural information about the analyte. For instance, in a reaction of this compound with an electrophile, MS would be used to confirm the mass of the expected product and analyze its fragmentation to support the proposed structure. The detection of reaction intermediates by MS can offer mechanistic insights into complex transformations. nih.govacs.orgacs.org

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the assessment of reaction progress and the purification and analysis of the final products.

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. In the context of Grignard reactions, GC is typically used after the reaction has been quenched.

By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of the starting materials and the formation of the product can be monitored. The retention times of the components are characteristic, and the peak areas can be used to quantify the relative amounts of each species, providing a kinetic profile of the reaction. When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both separating and identifying the components of the reaction mixture. acs.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of a reaction. chemistryconnected.comscribd.com

A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The starting materials and products will typically have different polarities and thus different retention factors (Rƒ values), allowing for their separation on the plate. By comparing the TLC of the reaction mixture to that of the starting materials, the disappearance of the reactants and the appearance of the product spot can be observed over time. chemistryconnected.comscribd.com For Grignard reactions, it is common to monitor the consumption of the electrophilic starting material (e.g., a ketone or aldehyde). Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent, such as potassium permanganate, which reacts with many organic functional groups. libretexts.org

| Chromatographic Technique | Principle of Separation | Application in Grignard Reactions |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. | Quantitative monitoring of volatile reactants and products after quenching. |

| Thin-Layer Chromatography (TLC) | Partitioning between a solid stationary phase and a liquid mobile phase based on polarity. | Qualitative and rapid monitoring of reaction progress by observing the appearance of products and disappearance of reactants. |

Titration Methods for Reagent Quantification and Purity Assessment

The accurate determination of the concentration of organomagnesium reagents, such as this compound, is crucial for their effective use in synthesis. The presence of byproducts from hydrolysis or oxidation can affect reactivity, making simple assumptions based on the initial stoichiometry of the synthesis unreliable. tandfonline.com Consequently, various titration methods have been developed to quantify the active Grignard reagent concentration.

Several methods are commonly employed, each with distinct advantages and disadvantages. wordpress.com Classical methods like acid-base titrations after quenching the Grignard reagent in water are one option. researchgate.net However, colorimetric titrations are often preferred for their convenience and accuracy, as they can selectively quantify the active organometallic species. tandfonline.comresearchgate.net

One widely used technique involves the use of an indicator that forms a colored complex with the Grignard reagent. researchgate.net A popular choice is 1,10-phenanthroline, which forms a violet-colored complex. researchgate.netscribd.com This complex is then titrated with a standard solution of an alcohol, such as sec-butanol or menthol, until the color disappears. researchgate.net Menthol is often favored as it is a water-free solid that is readily available. researchgate.net This method is considered quite accurate because it does not give falsely high results from basic hydrolysis products like magnesium alkoxides or hydroxides. researchgate.net

Another common titrant is diphenylacetic acid. researchgate.net In this method, a weighed amount of diphenylacetic acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and titrated with the Grignard reagent solution. researchgate.net The endpoint is indicated by the appearance of a persistent yellow color. researchgate.net

Iodine-based titrations offer another alternative. wordpress.com A solution of iodine in the presence of lithium chloride (I₂/LiCl) can be used to titrate Grignard reagents. wordpress.com The endpoint is marked by the disappearance of the brown or red color of the iodine solution, resulting in a colorless or cloudy solution. wordpress.com This method is versatile and can also be applied to other organometallic reagents. wordpress.com

Thermometric titrations provide a different approach, relying on the heat change of the reaction. psu.edu In this method, the Grignard reagent is titrated with a standard solution of an alcohol, like isopropyl alcohol, while monitoring the temperature. psu.edu The endpoint is identified by a discontinuity in the plot of temperature versus the volume of titrant added. psu.edu

Potentiometric titration has also been developed and validated for various Grignard reagents. nih.gov This technique involves reacting the organomagnesium compound with 2-butanol (B46777) in THF and monitoring the potential change with a platinum electrode. nih.gov The endpoint is precisely determined from the first derivative of the titration curve, yielding well-defined results and excellent precision for a wide array of Grignard reagents. nih.gov

The selection of a specific titration method often depends on the laboratory's resources, the nature of the Grignard reagent, and the required level of accuracy.

Table 1: Comparison of Common Titration Methods for Grignard Reagents

| Method | Titrant | Indicator | Endpoint Detection | Notes |

| Colorimetric | Alcohol (e.g., sec-butanol, menthol) tandfonline.comresearchgate.net | 1,10-phenanthroline researchgate.netscribd.com | Disappearance of violet color researchgate.net | Selective for active Grignard reagent; avoids interference from basic byproducts. researchgate.net |

| Colorimetric | Grignard Reagent | Diphenylacetic acid researchgate.net | Appearance of persistent yellow color researchgate.net | A reliable and frequently used method. researchgate.net |

| Colorimetric | Grignard Reagent | Iodine (with LiCl) wordpress.com | Disappearance of brown/red color wordpress.com | Versatile method applicable to various organometallic compounds. wordpress.com |

| Thermometric | Isopropyl alcohol psu.edu | None (Thermocouple) | Discontinuity in temperature change psu.edu | Based on the enthalpy of reaction. psu.edu |

| Potentiometric | 2-Butanol nih.gov | None (Platinum Electrode) | First derivative of the titration curve nih.gov | Offers high precision and can be automated. nih.gov |

Crystallographic Studies of Organomagnesium Complexes

The species that crystallizes from a Grignard solution may not always be the most abundant species present in the solution itself, but it provides a definitive structural snapshot of a stable form. acs.org Most reported crystal structures of Grignard reagents show a magnesium atom that is four-coordinated, typically adopting a distorted tetrahedral geometry. wisc.edudiva-portal.org The magnesium center is bonded to the organic group, a halide, and two solvent molecules, most commonly from ethers like diethyl ether or tetrahydrofuran (THF). wisc.edudiva-portal.org

While a specific crystal structure for this compound is not available in the cited literature, the structure of ethylmagnesium bromide dietherate (EtMgBr·2(Et₂O)) serves as a foundational example of a monomeric Grignard reagent. wisc.edu The study revealed a discrete monomeric unit where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and the oxygen atoms of two diethyl ether molecules. wisc.edu Such studies provide precise measurements of the atomic arrangement.

In more complex scenarios, dinuclear or polynuclear structures can form, often featuring halogen or alkoxy bridges between magnesium centers. acs.orgrsc.org For instance, the crystallization of the product from the reaction of methylmagnesium bromide with acetone (B3395972) revealed a dimeric structure containing a four-membered Mg-O ring. rsc.org These crystallographic findings are crucial for understanding reaction mechanisms, as the structure and aggregation state of the organomagnesium compound can significantly influence its reactivity. acs.orgacs.org

Table 2: Selected Crystallographic Data for Ethylmagnesium Bromide Dietherate (C₂H₅MgBr·2(C₂H₅)₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wisc.edu |

| Space Group | P2₁/c | wisc.edu |

| a (Å) | 13.18 ± 0.03 | wisc.edu |

| b (Å) | 10.27 ± 0.03 | wisc.edu |

| c (Å) | 11.42 ± 0.03 | wisc.edu |

| β (°) | 103.3 ± 0.3 | wisc.edu |

| Selected Bond Lengths (Å) | ||

| Mg-Br | 2.48 | wisc.edu |

| Mg-C(ethyl) | 2.15 | wisc.edu |

| Mg-O(ether 1) | 2.03 | wisc.edu |

| Mg-O(ether 2) | 2.05 | wisc.edu |

| **Selected Bond Angles (°) ** | ||

| Br-Mg-C(ethyl) | 111.7 | wisc.edu |

| O(1)-Mg-O(2) | 101.2 | wisc.edu |

| O(1)-Mg-Br | 103.0 | wisc.edu |

| O(2)-Mg-C(ethyl) | 109.6 | wisc.edu |

Theoretical and Computational Chemistry Studies of 1 Methylhexyl Magnesium Bromide and Analogues

Quantum Chemical Approaches to Organomagnesium Structure and Bonding

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying Grignard reagents due to its balance of accuracy and computational efficiency. tesisenred.net DFT calculations have been successfully employed to investigate the geometries, electronic structures, and thermodynamic properties of various organomagnesium species. researchgate.netnih.gov

Structural Elucidation: DFT calculations can predict the bond lengths and angles of Grignard reagents and their various aggregated and solvated forms. researchgate.net For instance, studies on simple Grignard reagents like methylmagnesium chloride have used DFT to model dimeric structures, revealing the bridging nature of the halogen atoms. researchgate.net These calculations are often validated by comparing the predicted structures with experimental data obtained from techniques like X-ray crystallography, where available. researchgate.net

Energetics of the Schlenk Equilibrium: The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts, is a fundamental aspect of their solution chemistry. DFT calculations have been instrumental in determining the energetics of this equilibrium for various Grignard reagents in different solvents. nih.gov For example, it has been shown that the position of the equilibrium is significantly influenced by the solvent, with tetrahydrofuran (B95107) (THF) favoring the formation of MgR₂ and MgX₂ more than diethyl ether (Et₂O). nih.gov

Vibrational Frequencies: DFT can also predict the vibrational frequencies of organomagnesium compounds. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to aid in the identification and characterization of different species present in solution. wikipedia.org

A summary of representative DFT applications in the study of Grignard reagents is presented in the table below.

| Application | System Studied | Key Findings |

| Geometry Optimization | Methylmagnesium Chloride Dimer | Prediction of a dichloro-bridged structure. researchgate.net |

| Schlenk Equilibrium | CH₃MgCl in THF vs. Et₂O | THF favors the disproportionation products (Mg(CH₃)₂ and MgCl₂) more than Et₂O. nih.gov |

| Reaction Mechanism | Ethylmagnesium Bromide + Diisopropyl Ketone | Diethyl magnesium (MgEt₂) is more reactive than the Grignard reagent itself. pku.edu.cn |

| Spectroscopic Properties | Monomeric and Dimeric Mg(I) Halides | Calculation of IR and Raman spectra to support experimental findings. wikipedia.org |

For higher accuracy in electronic structure calculations, coupled-cluster (CC) methods are often employed. pku.edu.cn While computationally more demanding than DFT, CC methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtle electronic effects in organometallic systems. maplesoft.com

Coupled-cluster theory, particularly at the singles and doubles with perturbative triples [CCSD(T)] level, is considered the "gold standard" for calculating the energies and properties of small to medium-sized molecules. maplesoft.com In the context of Grignard reagents, CC methods can be used to:

Benchmark DFT Results: The high accuracy of CC calculations makes them ideal for validating the results obtained from more approximate methods like DFT. By comparing the energies and structures predicted by both methods for smaller, model systems, researchers can assess the reliability of the chosen DFT functional for larger, more complex Grignard reagents.

Investigate Excited States: While less common for ground-state Grignard chemistry, CC methods are well-suited for studying the excited electronic states of organomagnesium compounds, which can be relevant in photochemical reactions. acs.org

The primary limitation of coupled-cluster methods is their high computational cost, which scales rapidly with the size of the system. This often restricts their application to smaller model systems of Grignard reagents.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for mapping out the potential energy surfaces of reactions involving Grignard reagents. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a detailed, step-by-step picture of the reaction mechanism. pku.edu.cn

Nucleophilic Addition to Carbonyls: The addition of Grignard reagents to aldehydes and ketones is a classic carbon-carbon bond-forming reaction. chemistrysteps.com Computational studies have extensively investigated the mechanism of this reaction, often revealing a four-membered ring-like transition state. researchgate.net The calculations can also elucidate the role of the solvent in coordinating to the magnesium center and influencing the reactivity. acs.org

Radical vs. Polar Mechanisms: For certain substrates, particularly those with low reduction potentials, a single-electron transfer (SET) or radical mechanism can compete with the traditional polar (nucleophilic) pathway. acs.org Computational modeling can help to distinguish between these mechanisms by calculating the relative energies of the transition states for both pathways. For instance, bulky Grignard reagents are more likely to react via a SET mechanism. u-tokyo.ac.jp

Side Reactions: Besides the desired addition reaction, Grignard reagents can also participate in side reactions such as enolization and reduction. pku.edu.cn Computational studies can explore the reaction pathways leading to these side products and help to understand the factors that favor them, such as the steric bulk of the reactants and the nature of the solvent. pku.edu.cn

The following table provides calculated activation free energies for the reaction of different Grignard species with a carbonyl compound, illustrating the influence of the Grignard reagent's composition on its reactivity.

| Reacting Species | Activation Free Energy (kcal/mol) |

| Mononuclear Grignard Reagent | Varies with solvation acs.org |

| Dinuclear Grignard Reagent | Can be more reactive than monomeric species researchgate.net |

| Dialkylmagnesium (from Schlenk equilibrium) | Often more reactive than the parent Grignard pku.edu.cn |

Prediction of Conformational Preferences and Stereochemical Outcomes

The stereochemistry of reactions involving chiral Grignard reagents or chiral substrates is of significant interest in organic synthesis. Computational methods can be used to predict the conformational preferences of the reactants and the stereochemical outcome of the reaction.

Conformational Analysis: For a molecule like (1-Methylhexyl)magnesium bromide, which has a chiral center, different conformations will exist. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. This information is crucial for understanding how the reagent will approach a substrate.

Stereoselectivity: In reactions with chiral aldehydes or ketones, the facial selectivity of the Grignard addition can be predicted by calculating the energies of the diastereomeric transition states. The transition state with the lower energy will correspond to the major product isomer. Studies on the addition of Grignard reagents to chiral carbonyl compounds have successfully used computational models to rationalize the observed stereoselectivities. leah4sci.com

Elucidation of Electronic Properties and Their Influence on Reactivity

The reactivity of a Grignard reagent is fundamentally governed by its electronic properties, particularly the polarity of the carbon-magnesium bond and the distribution of electron density. fiveable.mesnscourseware.org

Charge Distribution: Computational methods can provide a quantitative picture of the charge distribution within the Grignard reagent. The carbon atom bonded to magnesium carries a partial negative charge, making it a potent nucleophile. snscourseware.org The magnitude of this charge can be correlated with the nucleophilicity of the reagent.

Frontier Molecular Orbitals: Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity. The HOMO of the Grignard reagent is typically localized on the carbon atom of the C-Mg bond, consistent with its nucleophilic character. The interaction of this HOMO with the LUMO of an electrophile, such as the π* orbital of a carbonyl group, is central to the reaction.

Influence of Substituents and Solvents: Theoretical calculations can systematically probe how changes in the alkyl group (R) and the halogen (X) of the Grignard reagent, as well as the coordinating solvent, affect the electronic properties and, consequently, the reactivity. For example, more electron-donating alkyl groups generally increase the nucleophilicity of the Grignard reagent. fiveable.me

Guiding Experimental Research Through Theoretical Predictions

A key strength of theoretical and computational chemistry lies in its ability to make predictions that can guide and inspire new experimental research.

Proposing New Reactions and Catalysts: Based on mechanistic insights gained from computations, new reaction pathways or improved catalytic systems can be proposed. For example, theoretical studies might suggest that a particular ligand or solvent could enhance the rate or selectivity of a Grignard reaction.

Explaining Unexpected Experimental Results: When experimental outcomes are counterintuitive, computational modeling can provide a plausible explanation. For instance, if a reaction yields an unexpected stereoisomer, calculations can be performed to investigate the transition state energies and uncover the underlying reasons for the observed selectivity.

Designing Chiral Reagents: Computational methods can aid in the rational design of new chiral Grignard reagents for asymmetric synthesis. By modeling the transition states of reactions with prochiral substrates, the stereodirecting capabilities of different chiral auxiliaries on the Grignard reagent can be evaluated before attempting their synthesis in the laboratory. rsc.org

Q & A

Q. What are the optimal conditions for synthesizing (1-Methylhexyl)magnesium bromide?

The synthesis involves activating magnesium metal in an anhydrous ether solvent (e.g., THF) under inert atmosphere. Key steps include:

- Magnesium activation : Pre-treat magnesium with 1,2-dibromoethane in THF to remove oxide layers .

- Reaction setup : Add 1-bromo-1-methylhexane dropwise to the activated magnesium suspension at 0–5°C to control exothermicity .

- Reflux and workup : Stir at room temperature (1 hour), reflux (1 hour), and quench with ammonium chloride solution. Extract with ether, dry (Na₂SO₄), and distill under reduced pressure for purification . Critical factors : Moisture exclusion, solvent purity, and controlled reagent addition to avoid side reactions.

Q. Which solvents are suitable for handling this compound?

- Primary solvent : Tetrahydrofuran (THF) is ideal due to its ability to stabilize Grignard reagents via solvation .

- Alternatives : Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may be used, but THF offers better solubility for alkyl bromides .

- Precautions : Ensure solvents are rigorously dried (e.g., distillation over sodium/benzophenone) to prevent hydrolysis .

Q. What safety precautions are critical when handling this compound?

- Handling : Use under inert atmosphere (N₂/Ar) in flame-dried glassware. Avoid contact with moisture, strong oxidizers, or acids .

- First aid : For inhalation, move to fresh air; for skin contact, wash with water and seek medical attention. Always provide SDS to medical personnel .

- Storage : Keep in sealed, moisture-free containers at room temperature. Avoid long-term storage due to degradation risks .

Advanced Research Questions

Q. How can reaction parameters be optimized for this compound in cross-coupling reactions?

- Thermochemical data : Utilize enthalpy values (ΔfH°solid = -524.26 kJ/mol; ΔfH°liquid = -490.41 kJ/mol) to predict energy requirements for phase transitions during reactions .

- Solvent effects : Adjust THF volume to balance reagent solubility and reaction rate. Higher THF ratios improve stability but may slow kinetics .

- Catalytic additives : Introduce lithium chloride (LiCl) to enhance reactivity, as shown in analogous Grignard syntheses .

Q. How can side reactions (e.g., hydrolysis, Wurtz coupling) be mitigated during its use?

- Moisture control : Use molecular sieves or activated alumina in solvent storage. Monitor reaction vessels for leaks .

- Temperature modulation : Maintain sub-0°C conditions during reagent addition to suppress Wurtz coupling .

- Stoichiometry : Limit excess alkyl halide to reduce homo-coupling byproducts .

Q. What spectroscopic and analytical methods validate the purity of this compound?

- ¹H/¹³C NMR : Confirm absence of proton signals near δ 1–2 ppm (residual THF) and δ 3–4 ppm (hydrolysis products) .

- Titration : Use iodine titration to quantify active Mg content .

- GC-MS : Detect volatile impurities (e.g., unreacted alkyl bromide) post-distillation .

Q. How is this compound applied in multi-step syntheses (e.g., xanthine derivatives)?

- Alkylation steps : React with ketones (e.g., 1-chloro-5-hexanone) to form tertiary alcohols, followed by purification via fractional distillation .

- Workup protocols : Neutralize with aqueous NH₄Cl, extract with ether, and dry over Na₂SO₄ before subsequent functionalization (e.g., benzylation) .

Q. How does temperature affect the stability and reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.